molecular formula C12H16N2O3 B11784638 N-(4-methoxyphenyl)morpholine-3-carboxamide

N-(4-methoxyphenyl)morpholine-3-carboxamide

Cat. No.: B11784638
M. Wt: 236.27 g/mol
InChI Key: ILWUAXCRNBNBKH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)morpholine-3-carboxamide is a heterocyclic compound featuring a morpholine ring substituted at position 3 with a carboxamide group, which is further linked to a 4-methoxyphenyl moiety. This structure combines the hydrogen-bonding capability of the carboxamide group with the electron-donating and lipophilic properties of the methoxyphenyl group, making it a versatile scaffold in medicinal chemistry. The morpholine ring contributes to solubility and metabolic stability, while the 4-methoxy substitution on the phenyl ring enhances bioavailability and target affinity .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)morpholine-3-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-16-10-4-2-9(3-5-10)14-12(15)11-8-17-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)

InChI Key

ILWUAXCRNBNBKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2COCCN2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-methoxyphenyl)morpholine-3-carboxamide typically involves the reaction of 4-methoxyaniline with morpholine-3-carboxylic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(4-methoxyphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design.

    Industry: It is used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-methoxyphenyl)morpholine-3-carboxamide is highlighted through comparisons with morpholine- and phenylamide-containing analogues. Key differences in bioactivity, synthesis, and physicochemical properties are summarized below.

Structural Analogues and Bioactivity

Compound Name Core Structure Modification Biological Activity Key Findings Reference ID
This compound Morpholine-3-carboxamide + 4-methoxyphenyl Anti-inflammatory IC₅₀ = 17.00 ± 1.11 µM (superior to quercetin)
3-Oxomorpholino derivatives (e.g., 9a-j) Morpholine-3-oxo + pyrazole-carboxamide Antimalarial Moderate activity against Plasmodium strains; dependent on arylidene substituents
N-(4-Methoxyphenyl)quinazoline-sulfonyl acetamide (40) Morpholine-4-ylquinazoline-sulfonyl + acetamide Anti-cancer (HCT-1, MCF-7) EC₅₀ < 10 µM; morpholine enhances activity vs. piperidine/pyrrolidine analogues
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine Thiazole + 4-methoxyphenyl Cardioprotective Reduces hypoxia-induced muscle contraction; outperforms Levocarnitine

Key Observations:

  • Morpholine vs. Piperidine/Pyrrolidine: Morpholine-containing compounds (e.g., compound 40) exhibit superior anti-cancer activity compared to piperidine/pyrrolidine analogues, likely due to the oxygen atom’s hydrogen-bonding capacity .
  • Carboxamide vs.
  • Role of 4-Methoxyphenyl: This group enhances lipophilicity and electron donation, critical for membrane penetration and receptor interactions in anti-inflammatory and cardioprotective activities .

Physicochemical and Structural Properties

Property This compound 3-Chloro-N-phenyl-phthalimide N-(4-Methoxyphenyl)piperazin-ium Salts
Solubility Moderate (polar carboxamide group) Low (non-polar phthalimide core) High (ionic interactions with water)
Hydrogen Bonding Strong (carboxamide + morpholine O) Weak (chlorine substituent) Moderate (N–H···O and O–H···O bonds)
Dihedral Angle (Aryl Rings) N/A N/A 62.3°–68.4° (affects crystal packing)

Structural Insights:

  • The carboxamide group in the target compound improves solubility compared to non-polar analogues like 3-chloro-N-phenyl-phthalimide .
  • In N-(4-methoxyphenyl)piperazin-ium salts, dihedral angles between aryl rings (62.3°–68.4°) influence crystal packing and hydrogen-bonded networks, which may correlate with stability in solid-state formulations .

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